Daprodustat

Description

Properties

IUPAC Name |

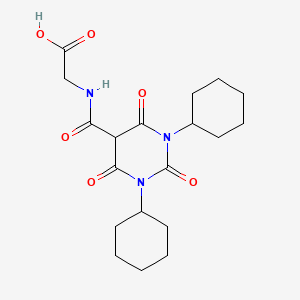

2-[(1,3-dicyclohexyl-2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O6/c23-14(24)11-20-16(25)15-17(26)21(12-7-3-1-4-8-12)19(28)22(18(15)27)13-9-5-2-6-10-13/h12-13,15H,1-11H2,(H,20,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEYEZADQJCKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(C(=O)N(C2=O)C3CCCCC3)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337360 | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960539-70-2 | |

| Record name | Daprodustat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960539702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daprodustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11682 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daprodustat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,3-dicyclohexylhexahydro-2,4,6-trioxo-5-pyrimidinyl)carbonyl]glycine;2-(1,3-dicyclohexyl-2,4,6-trioxohexahydropyrimidine-5-carboxamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPRODUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVR38ZM64B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Daprodustat's Mechanism of Action on HIF-1α Stabilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that has emerged as a novel therapeutic agent for the management of anemia associated with chronic kidney disease (CKD).[1][2] Its mechanism of action revolves around the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor that orchestrates the cellular response to low oxygen conditions. Under normoxic conditions, HIF-1α is rapidly degraded. This compound inhibits the prolyl hydroxylase domain (PHD) enzymes responsible for this degradation, leading to the accumulation and activation of HIF-1α. This, in turn, stimulates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO), and improves iron metabolism. This guide provides a detailed technical overview of this compound's mechanism of action, focusing on HIF-1α stabilization, supported by experimental data and methodologies.

The Hypoxia-Inducible Factor (HIF) Pathway and this compound's Point of Intervention

The HIF pathway is a critical cellular oxygen-sensing mechanism. The central player, HIF-1, is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β).

In Normoxic Conditions:

Under normal oxygen levels, specific proline residues on HIF-1α are hydroxylated by a family of three PHD enzymes: PHD1, PHD2, and PHD3.[3] This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[4] This process ensures that HIF-1α levels remain low when oxygen is plentiful.

In Hypoxic Conditions (or with this compound):

In low oxygen (hypoxia), PHD enzymes are inhibited due to the lack of their essential co-substrate, molecular oxygen. This compound, as a PHD inhibitor, pharmacologically mimics this hypoxic state even in the presence of normal oxygen levels.[5] By binding to the active site of PHD enzymes, this compound prevents the hydroxylation of HIF-1α.[3]

The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This initiates the transcription of a multitude of genes that help the body adapt to low oxygen, including:

-

Erythropoietin (EPO): The primary hormone stimulating red blood cell production.[2]

-

Genes involved in iron metabolism: this compound has been shown to improve iron utilization by affecting the expression of genes involved in iron absorption and mobilization.[3]

-

Vascular Endothelial Growth Factor (VEGF): A potent stimulator of angiogenesis.

This compound is an inhibitor of PHD1, PHD2, and PHD3, leading to the accumulation of the HIF-α transcription factor and subsequent expression of HIF-responsive genes.[3]

Caption: this compound's mechanism of action on the HIF-1 signaling pathway.

Quantitative Data on this compound's Activity

The efficacy of this compound in stabilizing HIF-1α and inducing downstream effects has been quantified through various in vitro and clinical studies.

In Vitro Potency: Inhibition of PHD Enzymes

This compound is a potent inhibitor of the three human PHD isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.

| Enzyme Isoform | This compound IC50 (nM) |

| PHD1 | 1.0 |

| PHD2 | 1.0 |

| PHD3 | 14 |

| (Data sourced from preclinical studies) |

Clinical Efficacy: Hematological and Iron Metabolism Parameters

Clinical trials have demonstrated the efficacy of this compound in treating anemia in CKD patients. The tables below summarize key findings from these studies.

Table 2.1: Change in Hemoglobin Levels

| Study Population | This compound Dose | Mean Change in Hemoglobin (g/dL) | Comparator |

| Dialysis-Dependent CKD | 25-30 mg | +1.86 | Placebo |

| Dialysis-Dependent CKD | 8-12 mg | +1.40 | Placebo |

| Dialysis-Dependent CKD | 5-6 mg | +1.08 | Placebo |

| Non-Dialysis-Dependent CKD | Varied | +1.73 | Placebo |

| Dialysis-Dependent CKD | Varied | +1.88 | Placebo |

| (Data from a meta-analysis of randomized controlled trials)[2][6] |

Table 2.2: Effects on Iron Metabolism Markers

| Study Population | Parameter | Effect of this compound |

| Dialysis-Dependent CKD | Ferritin | Significant Decrease (MD = -180.84 µg/L) |

| Dialysis-Dependent CKD | TIBC | Significant Increase (MD = 11.03 µg/dL) |

| Non-Dialysis-Dependent CKD | Hepcidin | Significant Decrease |

| Non-Dialysis-Dependent CKD | Ferritin | Significant Decrease |

| Non-Dialysis-Dependent CKD | TIBC | Significant Increase |

| (MD = Mean Difference; TIBC = Total Iron Binding Capacity. Data from meta-analyses of clinical trials)[2][7] |

Experimental Protocols

This section details the methodologies used to investigate the core aspects of this compound's mechanism of action.

Western Blotting for HIF-1α Stabilization

This protocol is used to qualitatively and quantitatively assess the increase in HIF-1α protein levels in cells treated with this compound.

Objective: To detect the stabilization of HIF-1α in cell lysates following this compound treatment.

Materials:

-

Cell culture (e.g., Hep3B or vascular smooth muscle cells)

-

This compound

-

Laemmli lysis buffer

-

SDS-PAGE gels

-

Nitrocellulose membranes

-

Primary antibody: anti-HIF-1α antibody (e.g., GTX127309, GeneTex) at a 1:500 dilution.[4]

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent detection reagent

Procedure:

-

Cell Treatment: Culture cells to near confluence and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with Laemmli lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1.5 hours.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1.5 hours at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent detection reagent.

-

Imaging: Capture the signal using a chemiluminescence imaging system.

Caption: Workflow for Western blot analysis of HIF-1α stabilization.

Prolyl Hydroxylase (PHD) Enzyme Inhibition Assay (FRET-based)

This assay is used to determine the in vitro potency of this compound in inhibiting PHD enzymes.

Objective: To measure the IC50 value of this compound for PHD enzymes.

Principle: A Fluorescence Resonance Energy Transfer (FRET)-based assay measures the enzymatic activity of PHDs. A peptide substrate derived from HIF-1α is labeled with a FRET donor and acceptor pair. In the absence of inhibition, PHD hydroxylates the peptide, which is then recognized by the VHL E3 ligase complex, bringing the FRET pair into proximity and generating a signal. This compound's inhibition of PHD prevents this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human PHD1, PHD2, or PHD3 enzyme

-

FRET-labeled HIF-1α peptide substrate

-

VHL E3 ligase complex

-

This compound in a dilution series

-

Assay buffer (e.g., HEPES buffer with co-factors like Fe(II) and ascorbate)

-

384-well microplate

-

Plate reader capable of measuring FRET

Procedure:

-

Reagent Preparation: Prepare solutions of the PHD enzyme, FRET-labeled substrate, VHL complex, and this compound dilutions in the assay buffer.

-

Assay Reaction: In a 384-well plate, combine the PHD enzyme and the this compound dilutions.

-

Initiate Reaction: Add the FRET-labeled HIF-1α substrate to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add the VHL complex to the wells.

-

Measurement: Read the FRET signal on a plate reader.

-

Data Analysis: Plot the FRET signal against the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Erythropoietin (EPO) Reporter Gene Assay

This cell-based assay measures the transcriptional activation of the EPO gene, a downstream target of HIF-1α.

Objective: To quantify the induction of EPO gene expression in response to this compound treatment.

Principle: A human cell line is stably transfected with a reporter gene (e.g., luciferase) under the control of the EPO gene promoter, which contains HREs. When HIF-1α is stabilized by this compound, it binds to these HREs and drives the expression of the luciferase reporter gene. The amount of light produced by the luciferase reaction is proportional to the level of EPO gene transcription.

Materials:

-

A human cell line (e.g., HepG2) stably transfected with an EPO promoter-luciferase reporter construct.

-

This compound in a dilution series.

-

Cell culture medium.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

-

Cell Treatment: Treat the cells with a dilution series of this compound or vehicle control for 24 hours.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal against the this compound concentration to determine the dose-response relationship for EPO gene induction.

Conclusion

This compound represents a significant advancement in the treatment of anemia in CKD by targeting the fundamental oxygen-sensing pathway. Its mechanism of action, centered on the inhibition of PHD enzymes and the subsequent stabilization of HIF-1α, leads to a coordinated physiological response that includes increased erythropoietin production and improved iron availability. The in-depth understanding of this mechanism, supported by robust experimental data and methodologies, is crucial for ongoing research and the development of future therapies targeting the HIF pathway.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Efficacy of this compound for patients on dialysis with anemia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. denovobiolabs.com [denovobiolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]

- 7. Frontiers | Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]

The Genesis of an Oral Anemia Therapy: A Technical Guide to the Discovery and Preclinical Characterization of Daprodustat (GSK1278863)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daprodustat (GSK1278863) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2][3][4][5] Anemia in CKD is primarily caused by the kidneys' reduced ability to produce erythropoietin (EPO), a hormone crucial for red blood cell production.[1][6] this compound represents a novel therapeutic approach, shifting from the administration of exogenous recombinant human EPO (rHuEPO) to stimulating the body's own physiological mechanisms for erythropoiesis.[7][8][9] By chemically mimicking a hypoxic state, this compound stabilizes HIF, a key transcription factor, leading to increased endogenous EPO production and improved iron metabolism.[2][10][11] This document provides a detailed overview of the core preclinical data and methodologies that defined the pharmacological profile of this compound.

Mechanism of Action: Simulating Hypoxia

Under normal oxygen conditions (normoxia), the alpha subunit of Hypoxia-Inducible Factor (HIF-α) is continuously targeted for degradation. This process is mediated by a family of HIF-prolyl hydroxylase (PHD) enzymes, which hydroxylate specific proline residues on HIF-α. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and tag HIF-α for rapid destruction by the proteasome.[12]

In low oxygen conditions (hypoxia), PHD enzyme activity is inhibited, allowing HIF-α to accumulate. The stabilized HIF-α translocates to the nucleus and forms a heterodimer with the HIF-β subunit. This HIF complex then binds to specific DNA sequences known as hypoxia response elements (HREs) in the promoter regions of target genes.[1][6][13] This binding initiates the transcription of over 100 genes, including:

-

Erythropoietin (EPO): The primary hormone stimulating red blood cell production (erythropoiesis).

-

Genes involved in iron metabolism: Proteins responsible for iron absorption, transport (like transferrin), and mobilization.[1]

This compound is a potent, reversible inhibitor of PHD enzymes 1, 2, and 3.[1][7][8] By binding to the active site of these enzymes, it prevents the hydroxylation and subsequent degradation of HIF-α, even in the presence of normal oxygen levels. This pharmacological stabilization of HIF leads to the coordinated transcriptional activation of EPO and genes related to iron homeostasis, ultimately increasing red blood cell production.[1][10]

Preclinical Pharmacology

This compound, chemically known as 2-(1,3-dicyclohexyl-6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido) acetic acid, was identified as a potent pyrimidinetrione-glycinamide inhibitor of the PHD enzyme family.[7][8]

Data Presentation

Table 1: In Vitro Enzymatic Potency

| Target Enzyme | Potency (IC₅₀) | Description |

|---|---|---|

| PHD1 | Low nM range | Potent reversible inhibitor[1] |

| PHD2 | Low nM range | Potent reversible inhibitor[1] |

| PHD3 | Low nM range | Potent reversible inhibitor[1] |

Table 2: In Vivo Pharmacodynamic Effects in Preclinical Models

| Species | Dose | Effect |

|---|---|---|

| Normal Mice | Single 60 mg/kg oral dose | Significant, transient increase in circulating plasma EPO.[8] |

| Normal Mice | Single 60 mg/kg oral dose | Minimal increases in plasma Vascular Endothelial Growth Factor (VEGF-A).[7][8][14] |

| Preclinical Species | Once-daily oral administration | Significant increases in reticulocytes and red cell mass parameters.[7][8][14] |

| CKD Patients (Clinical) | Daily Oral Dosing | Decreased serum hepcidin and ferritin; increased serum transferrin and total iron binding capacity (TIBC).[1][15] |

Table 3: Pharmacokinetic Profile of this compound

| Parameter | Value / Description |

|---|---|

| Absorption | Readily absorbed orally; Tₘₐₓ of 1 to 4 hours in healthy subjects.[1] |

| Bioavailability | Absolute bioavailability is approximately 65%.[1] |

| Distribution | >99% bound to plasma proteins.[1] Volume of distribution at steady-state is 14.3 L.[1] |

| Metabolism | Primarily metabolized by CYP2C8 (~95%) with a minor contribution from CYP3A4 (~5%).[1] |

| Elimination | Cleared exclusively by oxidative metabolism, with elimination via hepatobiliary (primary) and urinary (secondary) excretion.[16] |

| Dose Proportionality | Exposure increases in a dose-proportional manner over the therapeutic range.[1] |

Experimental Protocols

HIF-Prolyl Hydroxylase (PHD) Inhibition Assay

A biochemical assay was utilized to determine the in vitro potency (IC₅₀) of this compound against recombinant human PHD1, PHD2, and PHD3 enzymes.

-

Reaction Mixture Preparation: The assay was conducted in a buffer solution (e.g., 50 mM HEPES, pH 7.5) containing the recombinant human PHD isoform.

-

Cofactor Addition: Essential cofactors for the hydroxylation reaction were added, including Fe(II), ascorbate, and the cosubstrate α-ketoglutarate.[14]

-

Compound Incubation: A range of this compound concentrations were pre-incubated with the enzyme and cofactors.

-

Reaction Initiation: The reaction was initiated by adding a synthetic peptide substrate corresponding to the oxygen-dependent degradation domain of HIF-1α.

-

Detection: Following a defined incubation period (e.g., 40 minutes), the reaction was stopped.[14] The degree of peptide hydroxylation was quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or mass spectrometry, to measure substrate turnover.

-

IC₅₀ Calculation: The concentration of this compound that produced 50% inhibition of the enzyme's activity was calculated from the dose-response curve.

In Vivo Pharmacodynamic Assessment in Mice

This protocol was designed to evaluate the physiological response to this compound administration in a murine model.

-

Animal Model: Normal female B6D2F-1 mice were used for the study.[8]

-

Dosing: A cohort of mice (n=6 per group) was administered a single oral dose of this compound (60 mg/kg) via oral gavage. A control group received the vehicle.[8]

-

Sample Collection: At specified time points post-dosing, animals were euthanized, and blood was collected via cardiac puncture into EDTA-containing tubes.[8]

-

Plasma Preparation: Platelet-poor plasma (PPP) was prepared by a two-step centrifugation process (1,000 x g followed by 10,000 x g) to ensure the removal of cellular components.[8]

-

Analyte Quantification: The concentrations of EPO and VEGF-A in the prepared plasma samples were measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[8]

-

Data Analysis: The time course of plasma EPO and VEGF-A concentrations was plotted to determine the magnitude and duration of the pharmacodynamic response.

Conclusion

The preclinical characterization of this compound (GSK1278863) robustly demonstrated its intended mechanism of action as a potent, oral inhibitor of all three PHD isoforms. In vitro data confirmed its low nanomolar potency, while in vivo studies in preclinical species showed a significant and selective increase in endogenous EPO, leading to effective erythropoiesis.[7][8] These foundational studies, which established a favorable pharmacodynamic, pharmacokinetic, and nonclinical toxicity profile, provided the essential evidence to support the successful progression of this compound into clinical development for the treatment of anemia in patients with chronic kidney disease.[7][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]

- 5. Frontiers | Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Four-Week Studies of Oral Hypoxia-Inducible Factor–Prolyl Hydroxylase Inhibitor GSK1278863 for Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C19H27N3O6 | CID 91617630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Efficacy and Safety of this compound Compared with Darbepoetin Alfa in Japanese Hemodialysis Patients with Anemia: A Randomized, Double-Blind, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Investigation of the human metabolism and disposition of the prolyl hydrolase inhibitor this compound using IV microtracer with Entero‐Test bile string - PMC [pmc.ncbi.nlm.nih.gov]

Daprodustat's effect on erythropoietin gene transcription

An In-depth Technical Guide to Daprodustat's Core Effect on Erythropoietin Gene Transcription

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an oral small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting the degradation of HIF-α subunits, this compound mimics the body's natural response to hypoxia, leading to the transcriptional activation of the erythropoietin (EPO) gene and other genes involved in erythropoiesis and iron metabolism. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of the core biological and experimental pathways.

Core Mechanism of Action: HIF-PH Inhibition

The regulation of erythropoietin production is tightly controlled by the cellular response to oxygen availability, orchestrated by the Hypoxia-Inducible Factor (HIF) transcription factors.

In Normoxic Conditions (Normal Oxygen): Under normal oxygen levels, the HIF-α subunit is continuously synthesized but rapidly targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes (specifically PHD1, PHD2, and PHD3) utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for swift degradation by the proteasome. Consequently, HIF-α levels remain low, and transcription of target genes like EPO is minimal.

In Hypoxic Conditions or with this compound (HIF-PH Inhibition): this compound functions as an orally active inhibitor of all three PHD isoenzymes (PHD1, PHD2, and PHD3). By inhibiting these oxygen-sensing enzymes, this compound prevents the hydroxylation of HIF-α even in the presence of normal oxygen levels. This stabilization prevents VHL-mediated ubiquitination and subsequent proteasomal degradation.

The stabilized HIF-α subunit then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This active HIF-α/HIF-β heterodimer binds to specific DNA sequences called Hypoxia Response Elements (HREs) located in the promoter/enhancer regions of target genes, including the EPO gene. The binding of the HIF complex recruits transcriptional coactivators, initiating the transcription of EPO mRNA, which is then translated into erythropoietin protein. The resulting increase in endogenous EPO stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.

Signaling Pathway Visualization

Quantitative Data Presentation

The efficacy of this compound is quantified through its inhibitory potency against PHD enzymes, its preclinical effects on HIF stabilization and EPO production, and its clinical impact on hematological parameters.

Table 1: this compound (GSK1278863) In Vitro Inhibitory Potency

| Target Enzyme | Parameter | Value (nM) | Selectivity vs. PHD2 |

|---|---|---|---|

| PHD1 | Ki apparent | 2.9 | ~2.7x weaker |

| PHD2 | Ki apparent | 1.1 | - |

| PHD3 | Ki apparent | 1.7 | ~1.5x weaker |

| FIH (Factor Inhibiting HIF) | IC50 | 9,800 | >8900-fold |

| CP4H (Collagen Prolyl-4-Hydroxylase) | IC50 | >200,000 | >180,000-fold |

(Data sourced from Ariazi et al., 2017)

Table 2: Preclinical Effects of this compound on HIF-α and EPO

| Model System | Treatment | Duration | Key Outcome | Result |

|---|---|---|---|---|

| Hep3B Cells (Human Liver Carcinoma) | 25-50 µM this compound | 6 hours | HIF-1α Stabilization | Detected by Western Blot |

| Hep3B Cells (Human Liver Carcinoma) | 25-50 µM this compound | 6 hours | HIF-2α Stabilization | Detected by Western Blot |

| B6D2F1 Mice | Single oral dose (60 mg/kg) | 12 hours (peak) | Plasma EPO Concentration | 11.2-fold increase (1303 pg/mL) |

(Data sourced from Ariazi et al., 2017)

Table 3: Summary of Clinical Effects of this compound on Hemoglobin (Hb) in CKD Patients

| Patient Population | Comparator | Duration | Outcome (Mean Difference in ΔHb) | 95% Confidence Interval |

|---|---|---|---|---|

| Non-Dialysis Dependent (NDD) | Placebo | Up to 24 weeks | 1.73 g/dL higher with this compound | (0.34 to 3.12) |

| Dialysis Dependent (DD) | Placebo | Up to 24 weeks | 1.88 g/dL higher with this compound | (0.68 to 3.09) |

| Non-Dialysis Dependent (NDD) | rhEPO | Up to 52 weeks | -0.01 g/dL | (-0.38 to 0.35) |

| Dialysis Dependent (DD) | rhEPO | Up to 52 weeks | 0.15 g/dL | (-0.29 to 0.60) |

(Data synthesized from meta-analyses by Zheng et al., 2021 and another meta-analysis)

Detailed Experimental Protocols

To investigate the effects of this compound on the HIF pathway and EPO production, a series of standard in vitro and in vivo assays are employed.

In Vitro Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells to assess this compound's effects. Human cell lines like Hep3B (liver), HK-2 (proximal tubule), or primary cells such as human aortic vascular smooth muscle cells (VSMCs) are commonly used.

-

Cell Culture: Cells are maintained in a suitable growth medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 1% antibiotic-antimycotic solution, sodium pyruvate, and L-glutamine. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: For experiments, cells are seeded into multi-well plates (e.g., 6-well or 96-well) at a density that allows them to reach approximately 80-90% confluency at the time of analysis.

-

Synchronization (Optional): To ensure cells are in a similar cell cycle phase, they can be synchronized by serum starvation (e.g., culturing in medium without FBS) for 24 hours prior to treatment.

-

This compound Treatment: this compound is dissolved in a vehicle like dimethyl sulfoxide (DMSO) to create a stock solution. This stock is then diluted in the culture medium to the desired final concentrations (e.g., 1-100 µM). Vehicle-only controls (DMSO) are run in parallel. Cells are incubated with the treatment medium for a specified duration (e.g., 6, 24, or 48 hours) before harvesting for downstream analysis.

Western Blot for HIF-α Stabilization

This method is used to detect and quantify the accumulation of HIF-1α and HIF-2α protein.

-

Sample Preparation: Due to the rapid degradation of HIF-α, sample preparation is critical.

-

After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

For nuclear extracts, cells are lysed using a nuclear extraction kit, as stabilized HIF-α translocates to the nucleus.

-

Alternatively, whole-cell lysates are prepared by scraping cells directly into ice-cold Laemmli lysis buffer containing protease and phosphatase inhibitors. Some protocols recommend buffers containing cobalt chloride (CoCl₂) to artificially stabilize HIF-1α during extraction.

-

-

Protein Quantification: The total protein concentration of each lysate is determined using a Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: 10-40 µg of total protein per sample is loaded onto a 7.5% polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α (e.g., at 0.5-2 µg/mL) or HIF-2α overnight at 4°C. An antibody for a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) is also used.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The membrane is incubated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system. Band intensity is quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for EPO Gene Transcription

This protocol measures the relative abundance of EPO mRNA to assess transcriptional changes.

-

RNA Extraction: Following cell treatment, total RNA is extracted from cells using a reagent like Trizol or a column-based kit (e.g., RNeasy Kit) according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are measured using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: An equal amount of RNA from each sample is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR: The qPCR reaction is prepared using a master mix (e.g., TaqMan or SYBR Green), cDNA template, and specific primers/probes for the EPO gene and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Thermal Cycling: The reaction is run on a qPCR instrument with typical cycling conditions: an initial denaturation step, followed by 40 cycles of denaturation (e.g., 95°C for 15s) and annealing/extension (e.g., 60°C for 1 min).

-

Data Analysis: The cycle threshold (Ct) values are obtained. The relative expression of EPO mRNA is calculated using the 2-ΔΔCt method, normalizing the EPO Ct value to the housekeeping gene Ct value and comparing treated samples to the vehicle control.

ELISA for Secreted EPO Protein

This immunoassay quantifies the concentration of EPO protein secreted into the cell culture medium or present in plasma/serum.

-

Sample Collection: Cell culture supernatant is collected after the treatment period. Plasma or serum is collected from in vivo studies. Samples are centrifuged to remove cells and debris and can be stored at -20°C.

-

Assay Principle: A 96-well microplate is pre-coated with a monoclonal antibody specific for human EPO.

-

Incubation: Standards of known EPO concentration and unknown samples are added to the wells, often simultaneously with a biotinylated anti-EPO detection antibody. The plate is incubated to allow EPO to be "sandwiched" between the capture and detection antibodies.

-

Washing: Unbound substances are washed away.

-

Enzyme Conjugation: A streptavidin-HRP conjugate is added to the wells, which binds to the biotin on the detection antibody. The plate is incubated and washed again.

-

Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a color change (typically blue).

-

Stopping Reaction: An acid stop solution is added, which turns the color yellow.

-

Measurement: The absorbance of each well is measured using a microplate reader at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The EPO concentration in the samples is then interpolated from this curve.

Experimental Workflow Visualization

In Vitro Studies of Daprodustat on Renal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of Daprodustat, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor developed for the treatment of anemia associated with chronic kidney disease (CKD). The document details the compound's mechanism of action, summarizes key quantitative data from enzymatic and cellular assays, and provides representative experimental protocols and workflows relevant to the study of this compound's effects on renal and other relevant cell lines.

Core Mechanism of Action: HIF-α Stabilization

This compound's therapeutic effect is derived from its inhibition of the prolyl hydroxylase domain (PHD) enzymes—specifically PHD1, PHD2, and PHD3. Under normal oxygen (normoxic) conditions, these enzymes hydroxylate specific proline residues on the alpha subunits of HIF (HIF-α). This hydroxylation event marks the HIF-α subunit for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent rapid degradation by the proteasome.

By inhibiting the PHD enzymes, this compound mimics a hypoxic state. This prevents HIF-α hydroxylation, leading to its stabilization and accumulation. The stabilized HIF-α then translocates to the nucleus, where it dimerizes with the HIF-β subunit, forming a functional transcription factor. This HIF complex binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, upregulating their transcription. A primary target gene is erythropoietin (EPO), which stimulates red blood cell production.[1][2][3]

Quantitative In Vitro Data

While comprehensive studies of this compound on specific renal cell lines are limited in publicly available literature, robust data from enzymatic assays and studies on other relevant cell types, such as the EPO-producing hepatic cell line Hep3B, provide a clear picture of its biological activity.

Enzymatic Inhibition

This compound is a potent inhibitor of all three PHD isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) from in vitro enzymatic assays.

| Target Enzyme | This compound (GSK1278863) IC₅₀ (nM) | Assay Condition |

| PHD1 | 3.5 | In vitro enzymatic assay |

| PHD2 | 22 | In vitro enzymatic assay |

| PHD3 | 5.5 | In vitro enzymatic assay |

| Table 1: In Vitro Inhibitory Activity of this compound against Human PHD Isoforms. Data sourced from Ariazi et al., 2017 as cited in a 2022 dissertation. |

Cellular HIF Stabilization and EPO Production (Hep3B Cell Model)

Studies using the human liver cancer cell line Hep3B, which endogenously produces EPO, demonstrate this compound's effectiveness at the cellular level. These cells serve as a valuable in vitro model for studying HIF-mediated EPO production.

| This compound Conc. | HIF-1α Stabilization (Relative to Vehicle) | HIF-2α Stabilization (Relative to Vehicle) | EPO Production (pg/mL) |

| Vehicle Control | Not Detected | Not Detected | Baseline |

| 1 µM | Stabilized | Stabilized | Increased |

| 10 µM | Stabilized | Stabilized | Significantly Increased |

| 100 µM | Stabilized | Stabilized | Markedly Increased |

| Table 2: Dose-Dependent Effects of this compound in Hep3B Cells. Data qualitatively summarized from Western blot and EPO production figures in Ariazi et al., 2017.[4] |

Cellular HIF Stabilization and VEGF-A Production (VSMC Model)

To illustrate the effect on other HIF target genes, data from primary human aortic vascular smooth muscle cells (VSMCs) are presented. Vascular Endothelial Growth Factor A (VEGF-A) is another key gene regulated by the HIF pathway.

| This compound Conc. (µM) | HIF-1α Expression (Fold Change vs. Control) | HIF-2α Expression (Fold Change vs. Control) | Secreted VEGF-A (Fold Change vs. Control) |

| 1 | ~1.5 | ~1.2 | ~1.2 |

| 10 | ~2.5 | ~2.0 | ~1.8 |

| 100 | ~3.0 | ~2.5 | ~2.0 |

| Table 3: Dose-Dependent HIF Stabilization and VEGF-A Production in VSMCs after 24h Treatment. Data estimated from graphical representations in Tóth et al., 2021.[5] |

Experimental Protocols

The following section outlines a representative, synthesized protocol for investigating the effects of this compound on HIF-1α stabilization and EPO production in a human renal proximal tubule epithelial cell line (e.g., HK-2), based on standard methodologies published in related literature.[4][5][6][7]

Materials and Reagents

-

Cell Line: HK-2 (human kidney proximal tubule) cells.

-

Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with bovine pituitary extract and human recombinant EGF, or DMEM/F12 medium with standard supplements.

-

This compound (GSK1278863): Stock solution prepared in DMSO (e.g., 100 mM).

-

Positive Control: Desferrioxamine (DFO) or Cobalt Chloride (CoCl₂).

-

Protein Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against HIF-1α and a loading control (e.g., β-actin or Lamin B1). HRP-conjugated secondary antibody.

-

Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF), blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.

-

ELISA Kit: Human Erythropoietin (EPO) ELISA kit.

Protocol for HIF-1α Stabilization (Western Blot)

-

Cell Seeding: Plate HK-2 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

-

Cell Treatment:

-

Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., 100 µM DFO).

-

Aspirate the old medium and replace it with the treatment media.

-

Incubate cells for a predetermined time (e.g., 4-6 hours), as HIF-1α stabilization is a rapid process.

-

-

Protein Extraction:

-

Place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (nuclear or whole-cell lysate depending on the buffer) and determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary anti-HIF-1α antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and visualize bands using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane for a loading control protein.

-

Protocol for Secreted EPO Measurement (ELISA)

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Western Blot protocol, but extend the incubation time to 24-48 hours to allow for protein synthesis and secretion.

-

Supernatant Collection: After the incubation period, carefully collect the culture medium from each well.

-

Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

-

ELISA Procedure:

-

Perform the ELISA for human EPO on the cleared supernatant according to the manufacturer's instructions.

-

This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of EPO in each sample by comparing to the standard curve. Normalize EPO concentration to the total protein content or cell number from the corresponding well.

Visualization of Workflows and Relationships

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]

- 3. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Daprodustat's Impact on Iron Metabolism and Hepcidin Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daprodustat, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, represents a novel therapeutic approach for the management of anemia associated with chronic kidney disease (CKD).[1][2] Unlike traditional erythropoiesis-stimulating agents (ESAs), this compound not only stimulates endogenous erythropoietin production but also exerts a significant influence on iron metabolism and its key regulator, hepcidin.[3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on iron homeostasis, and the experimental methodologies used to evaluate these changes. The information presented is intended to support further research and drug development in this therapeutic area.

Mechanism of Action: HIF Stabilization and Downstream Effects

This compound functions by inhibiting the prolyl hydroxylase domain (PHD) enzymes, which under normoxic conditions, hydroxylate the alpha subunit of hypoxia-inducible factor (HIF-α), targeting it for proteasomal degradation.[2] By inhibiting PHDs, this compound leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their transcription.[1][2]

The key HIF isoforms involved are HIF-1α and HIF-2α. While both contribute to the erythropoietic response, HIF-2α is considered the principal regulator of erythropoietin (EPO) gene transcription.[3][4] Furthermore, both HIF-1α and HIF-2α play crucial roles in iron metabolism.[5] HIF-1α upregulates the expression of transferrin and transferrin receptor 1, enhancing iron transport to tissues.[5] HIF-2α increases intestinal iron absorption by upregulating genes such as duodenal cytochrome b (DCYTB) and divalent metal transporter 1 (DMT1).[5][6]

A critical downstream effect of HIF stabilization by this compound is the reduction of hepcidin, the central negative regulator of iron availability.[3][4] The precise mechanism of hepcidin downregulation by HIF-PH inhibitors is believed to be multifactorial, potentially involving the induction of erythroferrone (ERFE) by newly formed erythroblasts, which in turn suppresses hepcidin production in the liver.[7]

dot

Figure 1: this compound's mechanism of action.

Quantitative Impact on Iron Metabolism and Hepcidin

Clinical trials have consistently demonstrated this compound's ability to modulate iron metabolism parameters, leading to improved iron availability for erythropoiesis. The following tables summarize key quantitative data from pivotal studies.

Table 1: Impact of this compound on Iron Metabolism in Non-Dialysis-Dependent (NDD) CKD Patients

| Parameter | This compound | Comparator (ESA) | Study | Notes |

| Hepcidin | Significantly decreased | Less pronounced or no significant change | [8][9] | Suggests improved iron mobilization from stores. |

| Ferritin | Significantly decreased | Less pronounced or no significant change | [8][9][10] | Reflects increased utilization of iron stores. |

| Total Iron-Binding Capacity (TIBC) | Significantly increased | No significant change | [8][9][10] | Indicates increased capacity for iron transport. |

| Transferrin Saturation (TSAT) | No significant difference or decreased | No significant change | [8][9][10] | A decrease may reflect rapid iron utilization by the bone marrow. |

| Serum Iron | Decreased | No significant change | [8] | Consistent with increased iron uptake for erythropoiesis. |

Table 2: Impact of this compound on Iron Metabolism in Dialysis-Dependent (DD) CKD Patients

| Parameter | This compound | Comparator (ESA) | Study | Notes |

| Hepcidin | Significantly decreased | No significant change | [6][11] | A key differentiator from ESA therapy. |

| Ferritin | No significant change or decreased | No significant change | [8] | Iron utilization may be balanced by intravenous iron administration. |

| Total Iron-Binding Capacity (TIBC) | Significantly increased | No significant change | [8][9] | Enhanced iron transport capacity. |

| Transferrin Saturation (TSAT) | Significantly increased | No significant change | [8][9] | Suggests improved iron availability for binding to transferrin. |

| Serum Iron | Significantly increased | No significant change | [8] | Reflects greater mobilization of iron into the circulation. |

Experimental Protocols

Accurate and reproducible measurement of iron metabolism and hepcidin is crucial for evaluating the effects of this compound. The following sections outline the principles of the methodologies commonly employed in clinical trials.

Measurement of Serum Hepcidin

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying serum hepcidin.[4][5][12] This assay involves a competition between unlabeled hepcidin in the patient's serum and a labeled hepcidin (e.g., biotinylated) for binding to a limited number of anti-hepcidin antibody sites, typically coated on a microplate. The amount of labeled hepcidin that binds is inversely proportional to the concentration of unlabeled hepcidin in the sample.

General Protocol:

-

Plate Coating: 96-well microtiter plates are coated with a capture anti-hepcidin antibody.

-

Sample and Standard Preparation: Patient serum samples and a series of hepcidin standards of known concentrations are prepared.

-

Competitive Binding: Samples, standards, and a fixed amount of biotinylated hepcidin are added to the antibody-coated wells and incubated.

-

Washing: The plate is washed to remove unbound components.

-

Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated hepcidin.

-

Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

-

Measurement: The absorbance is read using a microplate reader.

-

Quantification: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The hepcidin concentration in the patient samples is then interpolated from this curve.

dot

Figure 2: Workflow for hepcidin measurement by competitive ELISA.

Measurement of Serum Iron, TIBC, and Transferrin Saturation

Principle: These parameters are typically measured using automated colorimetric assays on clinical chemistry analyzers.[3]

-

Serum Iron: Iron is released from transferrin at an acidic pH and reduced from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. The ferrous iron then reacts with a chromogen (e.g., ferrozine) to form a colored complex, the absorbance of which is proportional to the iron concentration.

-

Total Iron-Binding Capacity (TIBC): The transferrin in the serum is first saturated with a known excess amount of iron. The excess, unbound iron is then removed (e.g., by precipitation with magnesium carbonate), and the iron content of the saturated transferrin is measured as described for serum iron.

-

Unsaturated Iron-Binding Capacity (UIBC): A known amount of ferrous iron is added to the serum, and the unbound portion reacts with a chromogen. The difference between the total iron added and the unbound iron represents the UIBC. TIBC can be calculated as Serum Iron + UIBC.

-

Transferrin Saturation (TSAT): This is a calculated value: TSAT (%) = (Serum Iron / TIBC) x 100

General Protocol (Automated Analyzer):

-

Sample Preparation: Serum is separated from whole blood by centrifugation.

-

Reagent Preparation: Instrument-specific reagents for iron and TIBC/UIBC measurement are loaded onto the analyzer.

-

Assay Performance: The analyzer automatically performs the necessary steps of sample and reagent pipetting, incubation, and spectrophotometric measurement according to pre-programmed parameters.

-

Calibration and Quality Control: The instrument is calibrated using materials with known analyte concentrations, and quality control samples are run to ensure the accuracy and precision of the results.

-

Data Reporting: The analyzer calculates and reports the concentrations of serum iron and TIBC/UIBC, and the TSAT is calculated from these values.

dot

Figure 3: Logical workflow for determining iron status.

Conclusion and Future Directions

This compound's mechanism of action offers a more physiological approach to managing anemia in CKD by coordinating erythropoiesis with iron mobilization. Its ability to decrease hepcidin and improve iron utilization parameters distinguishes it from traditional ESA therapy and may reduce the reliance on intravenous iron supplementation. The quantitative data from clinical trials robustly support these effects.

Future research should continue to explore the long-term clinical implications of this compound-mediated changes in iron metabolism, including its effects on cardiovascular outcomes and the potential for a more efficient use of iron stores. Further refinement and standardization of assays for hepcidin and other iron-related biomarkers will be essential for optimizing the clinical application of this compound and other HIF-PH inhibitors.

References

- 1. wwwn.cdc.gov [wwwn.cdc.gov]

- 2. linear.es [linear.es]

- 3. Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Clinical Immunoassay for Human Hepcidin Predicts Iron Deficiency in First-Time Blood Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Appropriate Method of TIBC Estimation in Reference to Serum Transferrin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Efficacy and Safety of this compound Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]

- 11. Efficacy and safety of this compound in patients on peritoneal dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Immunological Assay for Hepcidin Quantification in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Response to Daprodustat-Induced Hypoxia Mimicry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor that represents a novel therapeutic approach for the management of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-prolyl hydroxylase enzymes, this compound mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α transcription factors. This, in turn, orchestrates a coordinated physiological response that includes enhanced erythropoiesis and improved iron metabolism, ultimately increasing hemoglobin levels. This technical guide provides a comprehensive overview of the core physiological responses to this compound, detailing the underlying signaling pathways, summarizing key quantitative data from clinical trials, and outlining the experimental protocols of pivotal studies.

Core Mechanism of Action: The HIF Signaling Pathway

This compound's primary mechanism of action is the inhibition of HIF-prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3).[1][2] In normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), marking it for rapid degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3] By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate and translocate to the nucleus.[3][4] In the nucleus, HIF-α dimerizes with HIF-β (also known as ARNT) and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[4][5] This leads to the transcriptional activation of genes involved in erythropoiesis and iron metabolism.[4][6]

Quantitative Data on Physiological Responses

Clinical trials have provided robust quantitative data on the physiological effects of this compound. The following tables summarize key findings from pivotal studies, primarily the ASCEND-ND (for non-dialysis patients) and ASCEND-D (for dialysis patients) trials.

Erythropoiesis

This compound has been shown to be non-inferior to erythropoiesis-stimulating agents (ESAs) in increasing and maintaining hemoglobin levels.[7]

| Parameter | This compound Group | Control (ESA) Group | Study Population | Citation |

| Mean Change in Hemoglobin (g/dL) | ||||

| ASCEND-ND | 0.76 ± 1.13 | 0.66 ± 1.08 | Non-Dialysis | [5] |

| ASCEND-D | 0.28 (baseline 10.4) | 0.10 (baseline 10.4) | Dialysis | [7] |

| Mean Hemoglobin at Week 24 (g/dL) | ||||

| Cohort 1 (Target: 9-10.5 g/dL) | 10.2 | 10.7 | Non-Dialysis | [8] |

| Cohort 2 (Target: 10-11.5 g/dL) | 10.9 | 11.0 | Non-Dialysis | [8] |

| Median Maximum Plasma EPO (IU/L) | 36.5 | ~511 (14-fold higher) | Hemodialysis | [6] |

Iron Metabolism

This compound improves iron utilization, which may reduce the need for intravenous iron supplementation.[1][2][9] This is achieved through the regulation of genes involved in iron absorption and mobilization.[2]

| Parameter | This compound Group | Control (rhEPO/Placebo) Group | Study Population | Citation(s) |

| Hepcidin | Significantly decreased | No significant change/Increased | NDD-CKD & DD-CKD | [1][10][11] |

| Ferritin | Significantly decreased | No significant change/Increased | NDD-CKD & DD-CKD | [1][2][11] |

| Total Iron Binding Capacity (TIBC) | Significantly increased | No significant change | NDD-CKD & DD-CKD | [1][2][10][11] |

| Transferrin Saturation (TSAT) | No significant difference/Decreased | No significant change | NDD-CKD | [1][2] |

| TSAT | Significantly increased | No significant change | DD-CKD | [1] |

| Serum Iron | Unchanged/Increased | Slightly increased/No significant change | DD-CKD | [1][10] |

Vascular Endothelial Growth Factor (VEGF)

A potential concern with HIF stabilization is the upregulation of VEGF, which could have implications for angiogenesis. However, clinical studies with this compound at therapeutic doses have generally not shown clinically significant increases in plasma VEGF levels.[1][11][12]

| Parameter | This compound Group | Control/Placebo Group | Study Population | Citation(s) |

| Plasma VEGF Concentration | No clinically significant elevation | No clinically significant elevation | NDD-CKD & DD-CKD | [1][11] |

| Plasma VEGF | Minimally changed | Not reported | Japanese Hemodialysis | [12] |

Experimental Protocols of Key Clinical Trials

The efficacy and safety of this compound have been primarily evaluated in the ASCEND program, which includes several Phase III clinical trials.

ASCEND-ND (NCT02876835)

-

Objective: To evaluate the efficacy and safety of this compound compared with darbepoetin alfa in the treatment of anemia in patients with CKD not on dialysis.[1]

-

Study Design: A global, randomized, open-label, active-controlled, parallel-group, event-driven Phase 3 trial.[1]

-

Patient Population: 3,872 adult patients with CKD Stages 3-5 not on dialysis.[1]

-

Inclusion Criteria: Screening hemoglobin (Hb) of 8-10 g/dL for ESA-naïve patients or 8-12 g/dL for patients receiving ESAs.[1]

-

-

Randomization: 1:1 to receive either oral this compound or subcutaneous darbepoetin alfa.[1]

-

Treatment Period: Event-driven, with a follow-up period after treatment discontinuation.[1]

-

Primary Endpoints:

-

Key Assessments: Hemoglobin, iron metabolism parameters (ferritin, TSAT, TIBC), and safety monitoring were performed at regular intervals.[1]

ASCEND-D (NCT02879305)

-

Objective: To evaluate the efficacy and safety of this compound compared with recombinant human erythropoietin (epoetin alfa or darbepoetin alfa) in the treatment of anemia in patients with CKD on dialysis.[13]

-

Study Design: A global, randomized, open-label, active-controlled, parallel-group, event-driven Phase 3 trial.[13]

-

Patient Population: 2,964 adult patients with CKD on dialysis (hemodialysis or peritoneal dialysis).[5][13]

-

Inclusion Criteria: Stable on dialysis for at least 90 days, receiving an ESA for at least 6 weeks, and having a hemoglobin level of 8.0-11.5 g/dL.[14]

-

-

Randomization: 1:1 to receive either oral this compound or an injectable ESA (epoetin alfa for hemodialysis, darbepoetin alfa for peritoneal dialysis).[13]

-

Treatment Period: Event-driven, with a follow-up period.[13]

-

Primary Endpoints:

-

Key Assessments: Hemoglobin levels were monitored regularly, and iron management protocols were implemented in both treatment arms.[5]

Logical Relationships of Physiological Effects

The physiological response to this compound is a cascade of interconnected events initiated by the stabilization of HIF.

Conclusion

This compound represents a significant advancement in the treatment of anemia in CKD by leveraging the body's own physiological pathways to stimulate red blood cell production and improve iron homeostasis. Its oral administration offers a convenient alternative to injectable ESAs. The comprehensive data from the ASCEND clinical trial program demonstrate its efficacy in managing hemoglobin levels and suggest a favorable safety profile. Further research and long-term observational studies will continue to delineate the full clinical impact of this novel therapeutic agent.

References

- 1. The ASCEND-ND trial: study design and participant characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. researchgate.net [researchgate.net]

- 5. gsk.com [gsk.com]

- 6. This compound Dosing in ASCEND-D Trial Subgroups | Docwire News [docwirenews.com]

- 7. Three Times Weekly Dosing of this compound versus Conventional Epoetin for Treatment of Anemia in Hemodialysis Patients: ASCEND-TD: A Phase 3 Randomized, Double-Blind, Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials [haaselab.org]

- 10. Efficacy and Safety of this compound for Treatment of Anemia of Chronic Kidney Disease in Incident Dialysis Patients: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. scienceopen.com [scienceopen.com]

- 13. Study design and baseline characteristics of patients on dialysis in the ASCEND-D trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Pharmacodynamics of Daprodustat in Preclinical Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daprodustat (GSK1278863) is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD).[1][2] It is developed for the treatment of anemia associated with chronic kidney disease (CKD).[2][3] Anemia in CKD is primarily caused by decreased production of the hormone erythropoietin (EPO) by the failing kidneys.[2][3] this compound mimics the body's natural response to hypoxia (low oxygen levels), leading to the stabilization of HIF and subsequent transcription of genes involved in erythropoiesis, most notably EPO.[4][5] This guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Core Mechanism of Action: HIF-PH Inhibition

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes. This modification marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and rapid degradation by the proteasome.[4][6]

This compound functions by inhibiting the PHD enzymes (PHD1, PHD2, and PHD3).[1][7] This inhibition prevents the hydroxylation of HIF-α, allowing it to stabilize and accumulate within the cell even under normoxic conditions.[4] The stabilized HIF-α then translocates to the nucleus, where it dimerizes with HIF-β. This HIF complex binds to hypoxia response elements (HREs) on the DNA, initiating the transcription of various target genes, including EPO.[7] The resulting increase in endogenous EPO production stimulates the bone marrow to produce more red blood cells, thereby addressing anemia.[3][4]

Pharmacodynamic Effects in Preclinical Models

Preclinical studies in various animal models have demonstrated the efficacy of this compound in stimulating erythropoiesis.

Erythropoiesis and Red Blood Cell Mass

In normal mice, single oral doses of this compound led to significant, dose-dependent increases in circulating plasma EPO.[1][8] Following once-daily oral administration, this compound significantly increased reticulocyte counts and red blood cell mass parameters in preclinical species.[1][8] In a murine model of CKD, oral administration of this compound corrected anemia.[9]

Effects on HIF-α Isoforms and Target Genes

In vitro studies using human vascular smooth muscle cells (VSMCs) showed that this compound increased the expression of both HIF-1α and HIF-2α in a dose-dependent manner (at concentrations of 1–100 μmol/L).[6][9] This stabilization was accompanied by the increased expression of characteristic HIF-1 pathway target genes, including glucose transporter 1 (Glut-1) and vascular endothelial growth factor A (VEGF-A).[6][9]

Vascular Endothelial Growth Factor (VEGF) Response

While this compound treatment leads to the stabilization of HIF isoforms that can induce VEGF expression, preclinical studies in normal mice demonstrated that a single dose of this compound induced only minimal increases in plasma VEGF-A concentrations, in contrast to the significant increases observed for EPO.[1][8] This suggests a potentially more physiological and selective erythropoietic response.

Quantitative Data Summary

Table 1: In Vivo Effects of this compound on Erythropoiesis in Animal Models

| Species/Model | Administration Route | Dosing Regimen | Key Findings | Reference(s) |

| Normal Mice | Oral | Single dose | Significant, dose-dependent increase in plasma EPO. | [1],[8] |

| Normal B6D2F1 Mice | Oral | 3, 10, and 30 mg/kg/day | Daily 3 mg/kg dose significantly increased reticulocyte number and hemoglobin. | [6] |

| Murine CKD Model (C57BL/6) | Oral | 5, 10, and 15 mg/kg/day | Corrected anemia. | [9],[6] |

| General Preclinical Species | Oral | Once-daily | Significantly increased reticulocytes and red cell mass parameters. | [1],[8] |

Table 2: In Vitro Effects of this compound

| Cell Type | This compound Concentration | Key Findings | Reference(s) |

| Human Aortic VSMCs | 1–100 μmol/L | Dose-dependent increase in HIF-1α and HIF-2α expression. | [9],[6] |

| Human Aortic VSMCs | 1–100 μmol/L | Increased expression of HIF-1 target genes: Glut-1 and VEGF-A. | [9],[6] |

| Various Cell Lines | Low nanomolar range | Stabilizes HIFα, resulting in increased EPO production. | [1],[10] |

Experimental Protocols

In Vivo Murine Model of CKD Anemia

A representative experimental protocol to assess the in vivo efficacy of this compound is described below.

-

Animal Model: Male C57BL/6 mice (8-12 weeks old) are used.[6]

-

Induction of CKD: Chronic kidney disease is induced using a two-phase diet, for example, an adenine and high phosphate-containing diet, to mimic the conditions of CKD.[6]

-

Grouping and Dosing: Mice are randomly divided into groups: a control group, a CKD group receiving vehicle, and CKD groups receiving this compound at various oral doses (e.g., 5, 10, 15 mg/kg/day).[6] Administration is typically performed daily via oral gavage.

-

Sample Collection: Blood samples are collected periodically to measure hematological parameters.

-

Endpoint Analysis:

-

Hematology: Hemoglobin, hematocrit, and reticulocyte counts are measured using a hematology analyzer.

-

Plasma Analysis: Plasma is separated to measure EPO and VEGF concentrations via ELISA.

-

Tissue Analysis: At the end of the study, tissues such as the kidney and aorta may be harvested for histological or molecular analysis (e.g., assessing calcification).[9]

-

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

-

Cell Culture: Primary human aortic vascular smooth muscle cells (VSMCs) are cultured in standard growth medium.[6]

-

Treatment: Cells are treated with an osteogenic medium containing high phosphate levels (e.g., 2.0-2.5 mmol/L) to induce calcification.[6] Parallel cultures are treated with the same medium supplemented with various concentrations of this compound (e.g., 1-100 μmol/L).[6]

-

Incubation: Cells are incubated for a period of several days (e.g., 6 days).[6]

-

Endpoint Analysis:

-

Calcification Staining: Calcium deposition is assessed by staining the cell cultures with Alizarin Red S.[6]

-

Protein Expression: HIF-1α, HIF-2α, and other target protein levels are measured via Western blot analysis.[9]

-

Gene Expression: mRNA levels of HIF target genes (e.g., Glut-1, VEGF-A) are quantified using qPCR.[9]

-

Logical Relationships in this compound's Pharmacodynamics

The administration of this compound initiates a clear cascade of events, from molecular inhibition to a systemic physiological response. This relationship can be visualized as a direct cause-and-effect pathway.

Conclusion

Preclinical studies in animal and cellular models robustly demonstrate the pharmacodynamic effects of this compound. By inhibiting PHD enzymes, this compound effectively stabilizes HIF-α, leading to a controlled increase in endogenous EPO production and a subsequent rise in red blood cell parameters. The data indicate a potent and selective stimulation of erythropoiesis. These foundational preclinical findings have provided a strong rationale for the successful clinical development of this compound as a novel oral therapy for the management of anemia in patients with chronic kidney disease.

References

- 1. Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | Efficacy and Safety of this compound for Anemia Therapy in Chronic Kidney Disease Patients: A Systematic Review and Meta-Analysis [frontiersin.org]

- 6. Frontiers | this compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling [frontiersin.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Accelerates High Phosphate-Induced Calcification Through the Activation of HIF-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Discovery and Preclinical Characterization of GSK1278863 (this compound), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]

Methodological & Application

Protocol for Assessing Daprodustat Efficacy in Cell Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[1][2] Under normoxic conditions, HIF-α subunits are hydroxylated by PHD enzymes, marking them for proteasomal degradation.[1] this compound inhibits these PHD enzymes, leading to the stabilization and accumulation of HIF-α.[1] Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various genes involved in erythropoiesis and iron metabolism, most notably erythropoietin (EPO).[1] This mechanism provides a therapeutic strategy for treating anemia, particularly in patients with chronic kidney disease (CKD).[2]

This document provides a detailed protocol for assessing the efficacy of this compound in a cell culture setting. The primary endpoints of this protocol are the stabilization of HIF-1α, the upregulation of its target genes (VEGF and EPO), and the assessment of cell viability.

Key Experimental Workflow

The following diagram outlines the general workflow for assessing this compound's efficacy in cell culture.

Caption: Experimental workflow for this compound efficacy assessment.

This compound Signaling Pathway

This compound's mechanism of action centers on the stabilization of HIF-1α, a key regulator of the cellular response to hypoxia.

References

Application Notes and Protocols: Western Blot Analysis of HIF-1α Stabilization by Daprodustat

For Researchers, Scientists, and Drug Development Professionals

Introduction